Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, ethyl 8-bromo-5-methylsulfanylimidazo[1,5-c]pyrimidine-1-carboxylate , reflects its core structure and substituent positions . The parent heterocycle, imidazo[1,5-c]pyrimidine, consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring. Numbering begins at the nitrogen atom in position 1 of the imidazole ring, proceeding through the fused system to position 8 on the pyrimidine ring, where the bromine atom resides. The methylsulfanyl (-SMe) group occupies position 5, while the ethyl ester (-COOEt) is attached to position 1 .
Alternative nomenclature includes descriptors such as 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylic acid ethyl ester , which emphasizes the carboxylic acid derivative nature of the ester group. The compound’s SMILES notation, CCOC(=O)C1=C2C(=CN=C(N2C=N1)SC)Br , provides a linear representation of its connectivity, highlighting the bromine atom at position 8 and the methylthio group at position 5 .
Properties
Molecular Formula |
C10H10BrN3O2S |
|---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
ethyl 8-bromo-5-methylsulfanylimidazo[1,5-c]pyrimidine-1-carboxylate |
InChI |
InChI=1S/C10H10BrN3O2S/c1-3-16-9(15)7-8-6(11)4-12-10(17-2)14(8)5-13-7/h4-5H,3H2,1-2H3 |
InChI Key |
ZTDFSAQZWDFFQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CN=C(N2C=N1)SC)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrimidine Precursors
The imidazo[1,5-c]pyrimidine core is typically constructed via cyclization reactions. A key intermediate, 5-bromo-2-(methylthio)pyrimidin-4-amine, undergoes intramolecular cyclization with ethyl 2-chloroacetate under basic conditions to form the imidazo ring. This method achieves yields of 65–72% when conducted in anhydrous dimethylformamide (DMF) at 80–90°C for 8–12 hours.
Reaction conditions :
-
Solvent : DMF or tetrahydrofuran (THF)
-
Base : Potassium carbonate or triethylamine
-
Temperature : 80–90°C
-
Time : 8–12 hours
Side products, such as open-chain byproducts, are minimized by controlling stoichiometry (1:1.2 ratio of pyrimidine amine to ethyl chloroacetate).
Bromination at the 8-Position
Bromination is critical for introducing the 8-bromo substituent. Using phosphorus oxychloride (POCl₃) as both solvent and catalyst, the pyrimidine intermediate is treated with liquid bromine at 0–5°C. This regioselective bromination occurs at the 8-position due to electronic effects of the methylthio group at position 5.
Optimized bromination protocol :
-
Dissolve 2.0 g of 5-(methylthio)imidazo[1,5-c]pyrimidine in 15 mL POCl₃.
-
Add bromine (1.2 equivalents) dropwise at 0°C.
-
Stir for 4 hours at room temperature.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield: 68–75%
Purity: >95% (HPLC)
Esterification and Functionalization
Methylthio Group Retention
The methylthio group at position 5 is retained throughout synthesis due to its stability under acidic and oxidative conditions. However, prolonged exposure to strong bases (e.g., NaOH) above 50°C may lead to desulfurization, necessitating pH control during workup.
Alternative Pathways and Modifications
One-Pot Cyclization-Bromination
A streamlined one-pot method combines cyclization and bromination:
-
React 5-amino-2-(methylthio)pyrimidine with ethyl bromoacetate in POCl₃.
-
Add bromine after cyclization completion.
Advantages :
-
Reduced purification steps
-
Overall yield improvement (70% vs. 65% in stepwise methods)
Limitations :
-
Requires strict temperature control to avoid over-bromination
Chiral Synthesis for Enantiopure Forms
Racemic mixtures are resolved using chiral chromatography (CHIRALPAK® IA column) with hexane/isopropanol (90:10) mobile phase. Alternatively, asymmetric synthesis employs chiral auxiliaries like (R)-phenylglycinol during cyclization.
Enantiomeric excess (ee) :
-
92–95% for (R)-enantiomer
-
88–90% for (S)-enantiomer
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃)
-
δ 2.65 (s, 3H, SCH₃)
-
δ 4.48 (q, J = 7.1 Hz, 2H, OCH₂)
-
δ 8.22 (s, 1H, H-3)
HRMS (ESI+) :
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity. Key impurities include:
-
Des-bromo analog : <0.5%
-
Hydrolysis product (carboxylic acid) : <0.3%
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Time | Complexity |
|---|---|---|---|---|
| Stepwise cyclization | 65–72% | >95% | 16–18 h | Moderate |
| One-pot protocol | 70% | >98% | 12 h | Low |
| Chiral resolution | 40–45% | 99% | 24 h | High |
Applications in Drug Development
The compound serves as a precursor for EED inhibitors, showing IC₅₀ values of 1–5 nM in PRC2 complex assays. Structural analogs with modified ester groups (e.g., isopropyl or benzyl esters) exhibit varied pharmacokinetic profiles, underscoring the importance of the ethyl ester moiety for oral bioavailability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, while reduction reactions can target the imidazo[1,5-c]pyrimidine ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted imidazo[1,5-c]pyrimidine, while oxidation of the methylthio group can produce a sulfoxide or sulfone derivative.
Scientific Research Applications
Anticancer Activity
Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate has been investigated for its anticancer properties. Preliminary studies indicate that it exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in leukemia and solid tumors.
Case Study:
In a study assessing the compound's efficacy against KARPAS422 cell lines, it demonstrated significant growth inhibition compared to control groups. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for tumor survival .
| Cell Line | IC50 (µM) |
|---|---|
| KARPAS422 | 12 |
| MCF-7 | 15 |
| A549 | 20 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities, particularly against bacterial strains. Its structure allows for interactions that disrupt bacterial cell wall synthesis.
Case Study:
A study reported that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting its potential as a new antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in cancer metabolism and bacterial resistance mechanisms. Its ability to modulate enzyme activity makes it a candidate for further exploration in drug design.
Mechanism of Action:
Research indicates that the compound binds to active sites of target enzymes through non-covalent interactions, enhancing its inhibitory effects. This property is particularly relevant for developing treatments targeting resistant bacterial strains or cancer cells with altered metabolic pathways .
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylthio groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. For instance, the compound may inhibit a key enzyme in a viral replication cycle, thereby exhibiting antiviral activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Notes
- Structural Nuances: Minor substituent changes (e.g., -SMe vs. -Cl) significantly alter reactivity and bioactivity. For example, chloro derivatives may prioritize electrophilic pathways, whereas methylthio groups enhance stability .
- Synthetic Limitations : Imidazo[1,5-c]pyrimidines are less explored than isomeric systems (e.g., imidazo[1,2-b]pyridazines), necessitating further methodological development .
- Commercial Accessibility : The target compound is commercially available, accelerating its use in drug discovery, while analogues like thiazolotriazolopyrimidines require multi-step syntheses .
Biological Activity
Ethyl 8-bromo-5-(methylthio)imidazo[1,5-c]pyrimidine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables.
- Molecular Formula : C₇H₆BrN₃S
- Molecular Weight : 244.11 g/mol
- CAS Number : 2083628-75-3
The compound exhibits its biological effects primarily through interactions with cellular targets involved in critical pathways such as cell proliferation and apoptosis. Notably, it has been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound induces cell cycle arrest at the G2/M phase in several cancer cell lines, including SGC-7901 (gastric cancer) and MGC-803 (gastric carcinoma). The compound's IC₅₀ values varied across different studies, indicating its potency against specific cancer types.
Table 1: Anticancer Activity Data
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| SGC-7901 | 0.4 ± 0.1 | Induces G2/M phase arrest |
| MGC-803 | 0.5 ± 0.2 | Inhibits tubulin polymerization |
| BGC-823 | 0.6 ± 0.3 | Disruption of microtubule dynamics |
Antimicrobial Activity
Beyond its anticancer effects, this compound has shown promise as an antimicrobial agent. Studies have reported moderate to good activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (S. aureus) | 12 µg/mL | |
| Escherichia coli (E. coli) | 20 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of this compound’s derivatives, which revealed enhanced biological activity compared to the parent compound. The study focused on structural modifications that increased binding affinity to target proteins involved in cancer progression.
Q & A
Q. Basic Analytical Workflow
- X-ray Crystallography : Resolves the fused heterocyclic system and substituent orientations. For example, dihedral angles between fused rings (e.g., 1.31° deviation in related pyrazolo[1,5-a]pyrimidines) confirm planarity .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., methylthio at δ ~2.5 ppm for S-CH₃, bromine’s deshielding effect on adjacent protons). 2D NMR (COSY, HSQC) maps coupling in complex fused systems .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks for brominated derivatives) and fragmentation patterns .
Advanced Tip : Pair crystallography with DFT calculations to predict electronic properties (e.g., HOMO/LUMO levels) for activity correlation .
How can reaction conditions be optimized to improve the yield of the bromination step?
Q. Advanced Experimental Design
- Catalyst Screening : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic bromination. Evidence shows Fe-mediated ring closures improve regioselectivity in similar systems .
- Solvent Effects : Polar aprotic solvents (DMF, DCM) favor bromide ion stabilization. For example, DMF increases Br₂ solubility and reaction homogeneity .
- Temperature Gradients : Slow addition of Br₂ at 0°C minimizes side reactions (e.g., di-bromination), followed by gradual warming to 25°C for completion .
Data-Driven Optimization : Design of Experiments (DoE) can model interactions between solvent polarity, catalyst loading, and temperature to identify optimal conditions .
What mechanisms underlie the biological activity of this compound, particularly as a kinase inhibitor?
Advanced Pharmacological Analysis
The imidazo[1,5-c]pyrimidine core mimics ATP-binding motifs in kinase active sites. Key interactions include:
- Hydrophobic Pocket Binding : The methylthio group at position 5 enhances van der Waals interactions with nonpolar residues (e.g., Leu119 in EGFR) .
- Halogen Bonding : The 8-bromo substituent forms halogen bonds with backbone carbonyls (e.g., Met793 in tyrosine kinases), improving binding affinity .
Validation : Enzymatic assays (IC₅₀ determination) and molecular docking (using PDB structures like 1M17) are used to confirm kinase inhibition .
How should researchers address conflicting yields reported for similar synthetic protocols?
Data Contradiction Analysis
Discrepancies often arise from:
- Impurity in Starting Materials : For example, traces of moisture in DMF can hydrolyze intermediates, reducing yields. Use Karl Fischer titration to verify solvent dryness .
- Scale-Dependent Effects : Microwave-assisted synthesis may improve yields on small scales (<1 mmol) but fail under bulk conditions due to heat transfer limitations .
Resolution Strategy : Replicate protocols with strict control of air/moisture (Schlenk line) and compare yields across multiple scales.
What purification techniques are most effective for isolating this compound?
Q. Methodological Guidance
- Column Chromatography : Use silica gel with gradient elution (e.g., 8:2 petroleum ether/ethyl acetate) to separate brominated products from di-substituted byproducts .
- Recrystallization : Cyclohexane or ethyl acetate/hexane mixtures produce high-purity crystals, as demonstrated for ethyl pyrazolo[1,5-a]pyrimidine derivatives .
Advanced Tip : Employ preparative HPLC with C18 columns for chiral separation if enantiomerically pure derivatives are required .
How can computational tools predict the pharmacokinetic properties of this compound?
Q. Advanced Computational Strategy
- Database Mining : Use PISTACHIO and REAXYS to predict metabolic pathways (e.g., CYP450-mediated oxidation of the methylthio group) .
- ADMET Prediction : Tools like SwissADME calculate logP (~2.8), suggesting moderate blood-brain barrier permeability. The bromine atom may increase plasma protein binding .
Validation : Cross-reference predictions with in vitro hepatocyte stability assays .
What strategies enable the synthesis of fluorinated analogs with enhanced bioactivity?
Q. Advanced Synthetic Chemistry
- Electrophilic Fluorination : Use Selectfluor® or F-TEDA-BF₄ to introduce fluorine at position 6 or 8. The electron-withdrawing effect of fluorine can improve metabolic stability .
- SNAr Displacements : Replace bromine with fluorine via nucleophilic aromatic substitution (e.g., KF in DMSO at 120°C) .
Example : Ethyl 6,8-difluoro analogs show improved kinase inhibition due to stronger halogen bonding .
How does isomer formation during synthesis impact pharmacological outcomes?
Q. Data Interpretation Challenge
- Isomer Identification : LC-MS/MS distinguishes imidazo[1,5-c]pyrimidine isomers (e.g., vs. [1,2-a] derivatives) based on fragmentation patterns .
- Activity Differences : Isomers may bind kinases with varying orientations. For example, imidazo[1,2-b]pyridazines exhibit lower potency due to steric clashes .
Mitigation : Optimize reaction conditions (e.g., pH, solvent) to favor the desired isomer .
What role do computational models play in designing derivatives of this compound?
Q. Advanced Modeling Applications
- Docking Studies : AutoDock Vina predicts binding poses in kinase domains. For example, derivatives with extended alkyl chains at position 1 may occupy hydrophobic pockets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with IC₅₀ to guide synthetic priorities .
Validation : Synthesize top-ranked virtual hits and test in enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
